An In-Depth Technical Guide to 3-Methylbutyl Isothiocyanate: Chemical Properties, Structure, and Biological Activity
An In-Depth Technical Guide to 3-Methylbutyl Isothiocyanate: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methylbutyl isothiocyanate, a naturally occurring organosulfur compound with significant potential in various scientific fields. This document delves into its core chemical and physical properties, molecular structure, synthesis, and its promising biological activities, offering valuable insights for researchers in drug discovery and development.
Unveiling the Molecular Identity of 3-Methylbutyl Isothiocyanate
3-Methylbutyl isothiocyanate, also known as isoamyl isothiocyanate, is a volatile, colorless to pale yellow liquid characterized by a pungent, mustard-like odor.[1] It is a member of the isothiocyanate family, which are distinguished by the presence of the -N=C=S functional group. This compound is naturally found in cruciferous vegetables, where it is formed from the enzymatic hydrolysis of glucosinolates.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Methylbutyl isothiocyanate is fundamental for its application in research and development. The following table summarizes its key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NS | [1] |
| Molecular Weight | 129.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent, mustard-like | [1] |
| Boiling Point | 183-184 °C | [2] |
| Density | 0.94 g/cm³ | [2] |
| Flash Point | 59 °C | [2] |
| Refractive Index | 1.4825 (estimate) | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| CAS Number | 628-03-5 | [1] |
Structural Elucidation and Spectroscopic Profile
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl, methylene, and methine protons of the 3-methylbutyl group. The chemical shifts and splitting patterns would be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbon of the isothiocyanate group (-N=C=S) in the region of 120-140 ppm. Other signals would correspond to the carbons of the alkyl chain.
Mass Spectrometry (MS): The mass spectrum of 3-Methylbutyl isothiocyanate would show a molecular ion peak [M]⁺ at m/z 129. The fragmentation pattern would likely involve cleavage of the alkyl chain, providing further structural confirmation. Common fragmentation pathways for alkyl isothiocyanates include the loss of an alkene and the formation of characteristic ions.
Synthesis of 3-Methylbutyl Isothiocyanate: A Practical Approach
The synthesis of isothiocyanates can be achieved through various methods. A common and effective approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. The following protocol is adapted from established methods for the synthesis of alkyl isothiocyanates.
Experimental Protocol: Synthesis from Isoamylamine
This two-step, one-pot reaction provides a reliable method for the preparation of 3-Methylbutyl isothiocyanate.
Step 1: Formation of the Dithiocarbamate Salt
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isoamylamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of dichloromethane and water.
-
Add a base, such as triethylamine or sodium hydroxide (1.1 equivalents), to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt.
Step 2: Decomposition to the Isothiocyanate
-
To the dithiocarbamate salt solution, add a desulfurizing agent. A common and effective reagent is ethyl chloroformate (1.1 equivalents), which should be added dropwise at 0-5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude 3-Methylbutyl isothiocyanate can be purified by vacuum distillation to yield the pure product.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 3-Methylbutyl isothiocyanate.
Biological Activities and Mechanisms of Action
3-Methylbutyl isothiocyanate has garnered significant interest for its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent.
Anticancer Properties: Induction of Apoptosis
Isothiocyanates, including 3-Methylbutyl isothiocyanate, have demonstrated potent anticancer effects in various cancer cell lines. A primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.
Mechanism of Apoptosis Induction:
Isothiocyanates can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria into the cytosol.
Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3.[4][5] Caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathway of Isothiocyanate-Induced Apoptosis:
Caption: Intrinsic pathway of apoptosis induced by 3-Methylbutyl isothiocyanate.
Antimicrobial Activity: Disruption of Microbial Integrity
3-Methylbutyl isothiocyanate also exhibits significant antimicrobial properties against a range of pathogens. The primary mechanism of its antimicrobial action is believed to be the disruption of the microbial cell membrane and the induction of oxidative stress.
Mechanism of Antimicrobial Action:
The lipophilic nature of isothiocyanates allows them to readily penetrate the cell membranes of microorganisms. This interaction can lead to a loss of membrane integrity and an increase in permeability.[6] The leakage of essential intracellular components, such as ions and metabolites, ultimately results in cell death.
Furthermore, isothiocyanates can induce oxidative stress within microbial cells by generating reactive oxygen species (ROS). This increase in ROS can damage vital cellular components, including proteins, lipids, and DNA, further contributing to the antimicrobial effect.
Safety and Handling
Isothiocyanates are known to be irritants to the skin, eyes, and respiratory tract. Therefore, proper safety precautions must be taken when handling 3-Methylbutyl isothiocyanate. It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
3-Methylbutyl isothiocyanate is a versatile molecule with a range of interesting chemical and biological properties. Its natural origin and potent anticancer and antimicrobial activities make it a compelling candidate for further investigation in the fields of drug discovery and food science. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research into its potential applications.
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ResearchGate. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF. Retrieved from [Link]
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New Home Pages of Dr. Rainer Glaser. (2015, January 12). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, March 9). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Retrieved from [Link]
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ResearchGate. (2016, August 24). 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines. Retrieved from [Link]
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Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, January 23). ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induce | OTT. Retrieved from [Link]
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Frontiers. (2021, January 13). Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates. Retrieved from [Link]
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